molecular formula C8H12O3 B13404134 Ethyl 5-hydroxyhex-2-ynoate CAS No. 91022-34-3

Ethyl 5-hydroxyhex-2-ynoate

Cat. No.: B13404134
CAS No.: 91022-34-3
M. Wt: 156.18 g/mol
InChI Key: VJBNHZOVAIXADR-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxyhex-2-ynoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, specifically, has a unique structure that includes both a hydroxyl group and an alkyne, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxyhex-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxyhex-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxyhex-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base

Major Products Formed

    Oxidation: Formation of ethyl 5-oxohex-2-ynoate

    Reduction: Formation of ethyl 5-hydroxyhex-2-ene or ethyl 5-hydroxyhexane

    Substitution: Formation of various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl 5-hydroxyhex-2-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxyhex-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Ethyl 5-hydroxyhex-2-ynoate can be compared with other esters such as ethyl acetate and methyl butyrate. Unlike these simpler esters, this compound contains both a hydroxyl group and an alkyne, providing unique reactivity and versatility in chemical synthesis. Similar compounds include:

    Ethyl 5-oxohex-2-ynoate: An oxidized derivative

    Ethyl 5-hydroxyhex-2-ene: A reduced derivative

    Mthis compound: A methyl ester analog

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 5-hydroxyhex-2-ynoate is a chemical compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and significant biological properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by the presence of a hydroxyl group and an alkyne functional group. Its molecular formula is C8H12O3, with a molecular weight of approximately 156.18 g/mol. The compound's structure can be represented as follows:

Ethyl 5 hydroxyhex 2 ynoate C8H12O3\text{Ethyl 5 hydroxyhex 2 ynoate }\quad \text{C}_8\text{H}_{12}\text{O}_3

The presence of both hydrophilic (hydroxyl) and hydrophobic (ethyl) groups influences its solubility and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Alkyne Formation : Utilizing acetylene derivatives to introduce the alkyne functional group.
  • Hydroxylation : Employing hydroxylating agents to introduce the hydroxyl group at the appropriate position.
  • Esterification : Reacting the resulting acid with ethanol to form the ethyl ester.

This synthetic pathway highlights the complexity involved in producing this compound, which is essential for its subsequent biological evaluation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that this compound effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. These findings suggest its potential role in preventing cellular damage caused by oxidative stress .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit lipase activity, which could have implications for weight management and metabolic health . This inhibition may contribute to its overall biological efficacy.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a natural antimicrobial agent.
  • Antioxidant Capacity Assessment :
    In another study, the antioxidant capacity was measured using the DPPH radical scavenging assay. This compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-hydroxyhex-2-ynoateLacks alkyne functionalityModerate antimicrobial properties
Ethyl 3-hydroxybutanoateShorter carbon chainLimited antioxidant activity
Ethyl 5-hydroxyhexanoateSimilar hydroxyl groupEnhanced enzyme inhibition

This table illustrates how structural variations influence biological activities, highlighting this compound's distinct profile.

Properties

CAS No.

91022-34-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 5-hydroxyhex-2-ynoate

InChI

InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3,5H2,1-2H3

InChI Key

VJBNHZOVAIXADR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCC(C)O

Origin of Product

United States

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